Product packaging for 4-formylphenyl 2-nitrobenzenesulfonate(Cat. No.:)

4-formylphenyl 2-nitrobenzenesulfonate

Cat. No.: B4809845
M. Wt: 307.28 g/mol
InChI Key: YYSXSMLKTJUPSK-UHFFFAOYSA-N
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Description

4-Formylphenyl 2-nitrobenzenesulfonate is a high-value chemical intermediate designed for advanced organic synthesis and drug discovery research. This compound features a sulfonate ester group and an aldehyde functional group, making it a versatile bifunctional scaffold for constructing more complex molecules . The aldehyde group is a highly reactive site, allowing for further transformations such as condensation reactions to form hydrazones or Schiff bases, or serving as a precursor to other functional groups like alcohols and carboxylic acids . Compounds with this specific reactive profile are of significant interest in medicinal chemistry. Research on analogous sulfonohydrazide derivatives has demonstrated their potential as inhibitors of bacterial enzymes, such as MurC and MurD ligases, which are attractive targets for developing new antibacterial agents . The structural motifs accessible from this reagent are also found in studies focusing on the synthesis of N-benzylidenesulfonohydrazide compounds, which have shown inhibitory activity against essential bacterial cell-wall biosynthesis enzymes . Furthermore, the sulfonate moiety can act as a leaving group in nucleophilic aromatic substitution reactions, providing a pathway for further functionalization of the aromatic core . This compound is supplied For Research Use Only and is intended for use by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO6S B4809845 4-formylphenyl 2-nitrobenzenesulfonate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-formylphenyl) 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO6S/c15-9-10-5-7-11(8-6-10)20-21(18,19)13-4-2-1-3-12(13)14(16)17/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYSXSMLKTJUPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Formylphenyl 2 Nitrobenzenesulfonate and Analogous Structures

Established Esterification Approaches

The foundational method for synthesizing 4-formylphenyl 2-nitrobenzenesulfonate involves the reaction of a phenol (B47542) with a sulfonyl chloride. This classic approach, a variation of the Schotten-Baumann reaction, is widely employed for the preparation of sulfonate esters.

Reaction of 4-Hydroxybenzaldehyde (B117250) with 2-Nitrobenzenesulfonyl Chloride

The most direct route to this compound is the esterification of 4-hydroxybenzaldehyde with 2-nitrobenzenesulfonyl chloride. In a representative synthesis of a closely related analog, 4-formylphenyl 4-nitrobenzenesulfonate, the reaction is carried out in a suitable solvent in the presence of a base. researchgate.net The base, typically a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product side.

The general reaction scheme is as follows:

Reaction scheme for the synthesis of this compound

Figure 1: General reaction scheme for the synthesis of this compound.

A typical laboratory-scale procedure involves dissolving 4-hydroxybenzaldehyde in a solvent, followed by the addition of the base. The mixture is then cooled, and a solution of 2-nitrobenzenesulfonyl chloride is added dropwise to control the exothermic reaction. After the addition is complete, the reaction is typically stirred at room temperature until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

Influence of Catalysis and Solvent Systems

The choice of catalyst and solvent system plays a pivotal role in the efficiency of the esterification reaction. While traditional methods often employ stoichiometric amounts of a base, catalytic approaches are being explored to enhance reaction rates and simplify purification.

Catalysis: In related sulfonamide and sulfonate ester syntheses, various catalysts have been shown to be effective. For instance, indium-catalyzed sulfonylation has demonstrated generality for the synthesis of sulfonic esters from sulfonyl chlorides and alcohols. orgsyn.org While not specifically documented for this compound, such catalytic systems could potentially be adapted. The use of a catalyst can lead to milder reaction conditions and may obviate the need for a strong base, which can sometimes cause side reactions with sensitive functional groups like aldehydes.

Solvent Systems: The selection of the solvent is critical for ensuring that all reactants remain in solution and for facilitating the reaction. Dichloromethane (B109758) and chloroform (B151607) are common choices due to their inertness and ability to dissolve both the reactants and the intermediate complexes. For more environmentally benign approaches, the use of less hazardous solvents is being investigated. The polarity of the solvent can also influence the reaction rate, with moderately polar, aprotic solvents often providing the best results.

Parameter Influence on the Reaction Examples
Catalyst Can increase reaction rate, allow for milder conditions, and improve selectivity.Indium catalysts, Tertiary amines (e.g., pyridine, triethylamine) acting as catalysts and acid scavengers.
Solvent Affects solubility of reactants, reaction rate, and can influence the reaction pathway.Dichloromethane, Chloroform, Acetonitrile.

Advanced Synthetic Strategies and Yield Optimization for Related Formylphenyl Sulfonates

To improve upon traditional methods, advanced synthetic strategies focus on increasing yield, simplifying workup procedures, and utilizing more environmentally friendly reagents.

One advanced approach involves the use of phase-transfer catalysis. This technique is particularly useful when the reactants have different solubilities. A phase-transfer catalyst can transport the phenoxide ion from an aqueous or solid phase into the organic phase where the sulfonyl chloride is dissolved, thereby facilitating the reaction.

Yield optimization often involves a careful study of the reaction parameters. The table below summarizes key parameters and their typical effects on the synthesis of sulfonate esters.

Parameter Condition Effect on Yield Rationale
Temperature Low to ambientGenerally higherMinimizes side reactions and decomposition of reactants or products.
Reaction Time Varies (monitored by TLC)Optimized for completionEnsures maximum conversion without significant product degradation.
Stoichiometry Slight excess of sulfonyl chlorideCan be higherDrives the reaction to completion, but excess must be easily removable.
Base Non-nucleophilic, sterically hinderedHigherPrevents competing reactions of the base with the sulfonyl chloride.

Another strategy for synthesizing related aryl sulfonates involves the oxidation of arylsulfonic esters. For instance, an arylsulfonic ester of a substituted methylphenol can be oxidized to the corresponding benzaldehyde (B42025) derivative. orgsyn.org This indirect route could be applicable for the synthesis of this compound if a suitable precursor is available.

Purification and Isolation Techniques for Research-Grade Compounds

The purity of the final compound is crucial for its use in research and other applications. Following the reaction, a series of purification steps are necessary to isolate the desired this compound from unreacted starting materials, the catalyst or base, and any byproducts.

The initial workup typically involves washing the reaction mixture with water to remove the water-soluble base hydrochloride salt. An extraction with a suitable organic solvent, such as dichloromethane or ethyl acetate, is then performed to separate the product from the aqueous phase.

For obtaining research-grade material, the most common purification techniques are recrystallization and column chromatography.

Recrystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. For a compound analogous to the title compound, 4-formylphenyl 4-nitrobenzenesulfonate, recrystallization from ethanol (B145695) was found to be an effective purification method. researchgate.net

Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography is employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as they are passed through a column with a mobile phase (a solvent or mixture of solvents). The choice of the solvent system is critical for achieving good separation.

A typical purification protocol for a sulfonate ester might involve the following steps:

Step Procedure Purpose
1. Quenching & WashingThe reaction mixture is washed with water and brine.To remove water-soluble byproducts and salts.
2. ExtractionThe product is extracted into an organic solvent.To separate the product from the aqueous phase.
3. DryingThe organic layer is dried over an anhydrous salt (e.g., MgSO₄, Na₂SO₄).To remove residual water from the organic solvent.
4. ConcentrationThe solvent is removed under reduced pressure.To obtain the crude product.
5. PurificationThe crude product is purified by recrystallization or column chromatography.To isolate the pure compound.

The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.

Reactivity Profiles and Mechanistic Investigations of 4 Formylphenyl 2 Nitrobenzenesulfonate

Nucleophilic Aromatic Substitution (SNAr) Pathways at the Sulfonate Moiety

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the modification of aromatic rings. nih.gov Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comchemistrysteps.com The reaction typically proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.govnih.gov

Activation by the Nitro Group in Aromatic Sulfonates

The presence of strongly electron-withdrawing groups on the aromatic ring is crucial for activating it towards nucleophilic attack. numberanalytics.comnumberanalytics.com The nitro group (–NO2) is one of the most powerful activating groups in SNAr reactions. wikipedia.orgresearchgate.net Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly stabilizes the negatively charged Meisenheimer intermediate that forms during the reaction. wikipedia.orgnumberanalytics.com This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. youtube.com

For an SNAr reaction to be efficient, the electron-withdrawing group must be positioned ortho or para to the leaving group. wikipedia.orgnumberanalytics.combyjus.com This specific orientation allows for the delocalization of the negative charge of the Meisenheimer complex onto the nitro group through resonance, which is not possible when the substituent is in the meta position. numberanalytics.comyoutube.com In the case of 4-formylphenyl 2-nitrobenzenesulfonate, the nitro group is ortho to the sulfonate ester, effectively activating the aromatic ring for nucleophilic attack.

Role of 2-Nitrobenzenesulfonate as a Leaving Group

The nature of the leaving group is another critical factor influencing the rate of an SNAr reaction. A good leaving group is one that can readily depart from the aromatic ring, a property that is inversely related to its basicity; weaker bases are better leaving groups. numberanalytics.com Sulfonates, such as tosylates, mesylates, and in this case, 2-nitrobenzenesulfonate, are generally considered good leaving groups because their corresponding sulfonic acids are strong acids, making the sulfonate anions weak bases. numberanalytics.compurechemistry.org

The 2-nitrobenzenesulfonate anion is particularly well-suited as a leaving group. The presence of the ortho-nitro group further stabilizes the negative charge on the departing anion through its electron-withdrawing inductive effect, enhancing its leaving group ability. The relative reactivity of leaving groups in SNAr reactions often follows the trend: F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. masterorganicchemistry.comchemistrysteps.com This is because the rate-determining step in SNAr is typically the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.comwikipedia.org

Substituent Effects on SNAr Reactivity in Related Systems

The reactivity of aromatic systems in SNAr reactions is highly sensitive to the nature and position of substituents on the aromatic ring.

Electron-withdrawing groups (EWGs) like nitro (–NO2), cyano (–CN), and carbonyl (–CO) groups activate the ring towards SNAr. numberanalytics.com The more EWGs present, the faster the reaction. For example, the rate of SNAr for 2,4-dinitrophenyl chloride is significantly faster than for p-nitrophenyl chloride. masterorganicchemistry.com

Electron-donating groups (EDGs) such as alkyl and alkoxy groups deactivate the ring by increasing its electron density, making it less susceptible to nucleophilic attack. numberanalytics.com

Steric effects can also play a role, potentially hindering the approach of the nucleophile to the reaction center. numberanalytics.com

The following table summarizes the effect of different substituents on the rate of SNAr reactions.

Substituent TypeEffect on SNAr RateExample Groups
Strong Electron-WithdrawingStrong Activation-NO₂, -CF₃
Moderate Electron-WithdrawingModerate Activation-CN, -C(O)R, -SO₂R
HalogensWeak Activation-F, -Cl, -Br, -I
Weak Electron-DonatingDeactivation-R (alkyl)
Strong Electron-DonatingStrong Deactivation-OR, -NR₂

Reactions Involving the Formyl Group

The formyl group (–CHO) on the phenyl ring of this compound provides a second site for chemical modification, independent of the sulfonate moiety. This aldehyde functionality is a versatile handle for a variety of chemical transformations.

Condensation Reactions for Derivative Formation (e.g., Hydrazones, Schiff Bases)

Aldehydes readily undergo condensation reactions with primary amines and their derivatives to form imines, commonly known as Schiff bases, and with hydrazines to form hydrazones. nih.govresearchgate.net These reactions are fundamental in organic synthesis for creating new carbon-nitrogen double bonds.

Schiff Base Formation: The reaction of an aldehyde with a primary amine typically proceeds via nucleophilic addition to the carbonyl carbon, followed by dehydration to yield the Schiff base. researchgate.net These reactions are often catalyzed by acid or base. Schiff bases are valuable intermediates and have been investigated for a range of applications. nih.gov

Hydrazone Formation: Similarly, aldehydes react with hydrazines to form hydrazones. organic-chemistry.org Sulfonyl hydrazones, in particular, are a class of compounds that have attracted significant interest due to their biological activities. researchgate.netnih.govnih.gov The synthesis of hydrazones generally involves the condensation of an aldehyde with a hydrazide, often in a solvent like ethanol (B145695). nih.govnih.gov

The following table provides examples of conditions used for the synthesis of Schiff bases and hydrazones from aldehydes.

Applications in Heterocyclic Synthesis (e.g., Triazole Rings)

The formyl group is a key precursor in the synthesis of various heterocyclic compounds. Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, are a prominent example and are known for their wide range of biological activities. nih.gov

One synthetic route to 1,2,3-triazoles involves the use of 4-formyl-1,2,3-triazoles as versatile intermediates. mdpi.com For instance, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde has been utilized in the preparation of 1-alkyl-4-formyl-1,2,3-triazoles. mdpi.comresearchgate.net The formyl group can be introduced into the triazole ring system through various methods, including the cycloaddition of azides with propargyl alcohol followed by oxidation. mdpi.com Furthermore, three-component reactions involving ketones, sodium sulfinates, and azides can lead to the formation of 4-sulfonyl-1,2,3-triazoles. mdpi.com

The synthesis of a 1,2,4-triazol-5-one (B2904161) ring has been reported starting from 4-formylphenyl 4-nitrobenzenesulfonate, highlighting the utility of this compound in building complex heterocyclic structures. researchgate.net

Interplay Between Sulfonate and Formyl Reactivity in Cascade Reactions

The unique bifunctional nature of this compound makes it a promising substrate for cascade reactions, where a single synthetic operation generates significant molecular complexity through a sequence of intramolecular transformations. The formyl and 2-nitrobenzenesulfonate groups can act in concert, with the initial reaction at one site triggering subsequent transformations involving the other.

The aldehyde functionality typically serves as an electrophilic trigger in cascade sequences. For instance, it can undergo initial nucleophilic attack or participate in reactions like the Prins cyclization. A hypothetical cascade could be initiated by the reaction of the formyl group with a suitable nucleophile. This initial event could be followed by an intramolecular cyclization where the newly introduced functionality attacks the aromatic ring, leading to the displacement of the 2-nitrobenzenesulfonate group. The efficiency of the 2-nitrobenzenesulfonate as a leaving group is crucial for the success of such a cascade.

One plausible cascade pathway involves an initial aldol-type reaction or a Knoevenagel condensation at the formyl group. The resulting intermediate could then undergo an intramolecular nucleophilic aromatic substitution (SNAr), with the sulfonate as the leaving group. The presence of the electron-withdrawing nitro group on the benzenesulfonate (B1194179) moiety significantly activates the aryl ring towards such nucleophilic attack. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Another potential cascade is a Prins/Friedel-Crafts-type cyclization. nih.gov In such a sequence, the formyl group could be activated by a Lewis acid, followed by an intramolecular cyclization initiated by an appropriate tethered nucleophile. The resulting intermediate could then undergo a subsequent reaction involving the displacement of the sulfonate group.

The interplay between the two functional groups is critical. The formyl group can initiate the cascade, while the 2-nitrobenzenesulfonate group can terminate it by acting as an excellent leaving group. The relative reactivity of the two sites can be modulated by the choice of reagents and reaction conditions. For example, the use of a strong nucleophile might favor initial attack at the formyl group, whereas conditions promoting SNAr could favor direct substitution at the sulfonate-bearing ring.

Investigations into Reaction Kinetics and Thermodynamics

The kinetics of nucleophilic substitution at the sulfonate ester can be influenced by the electronic nature of both the leaving group and the phenol-derived portion of the molecule. The 4-formyl group, being a moderately electron-withdrawing group, will influence the rate of reactions at the sulfonate center. In nucleophilic substitution reactions at the sulfur atom, electron-withdrawing substituents on the phenyl ring of the leaving group generally increase the reaction rate by stabilizing the forming sulfonate anion.

Kinetic studies on analogous systems, such as the pyridinolysis of 2,4-dinitrophenyl X-substituted-benzenesulfonates, have shown that these reactions can proceed competitively through S-O and C-O bond scissions. cdnsciencepub.comcolab.ws The regioselectivity is highly dependent on the electronic nature of the substituents. For this compound, the presence of the electron-withdrawing 4-formyl group on the phenyl ring would likely favor C-O bond cleavage in nucleophilic aromatic substitution reactions.

The 2-nitro group on the benzenesulfonate ring plays a dual role. It enhances the leaving group ability of the sulfonate and also activates the phenyl ring towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgmasterorganicchemistry.com The kinetics of SNAr reactions are well-established to be accelerated by electron-withdrawing groups at the ortho and para positions relative to the leaving group. The nitro group effectively stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thus lowering the activation energy. libretexts.orgmasterorganicchemistry.com

The thermodynamics of reactions involving this compound are expected to be favorable for transformations where the 2-nitrobenzenesulfonate anion is displaced. Sulfonate esters are known to be good leaving groups due to the resonance stabilization of the resulting anion. periodicchemistry.com The presence of the nitro group further enhances this stability. pearson.com Therefore, reactions leading to the formation of the 2-nitrobenzenesulfonate anion are generally thermodynamically downhill.

Table of Expected Kinetic Trends for Reactions of this compound

Reaction TypeExpected Effect of Functional GroupsProbable MechanismReference for Analogy
Nucleophilic attack at formyl groupStandard aldehyde reactivity, potentially enhanced by the electron-withdrawing nature of the sulfonate ester.Nucleophilic additionN/A
Nucleophilic substitution at sulfonyl sulfur (S-O cleavage)The 4-formyl group may have a modest rate-enhancing effect.Concerted or stepwise, depending on the nucleophile. cdnsciencepub.comcolab.ws cdnsciencepub.comcolab.wsnih.gov
Nucleophilic aromatic substitution (C-O cleavage)The 2-nitro group strongly activates the ring towards attack. The 4-formyl group on the other ring has a minor electronic influence.Stepwise via a Meisenheimer complex. wikipedia.orglibretexts.org wikipedia.orglibretexts.orgmasterorganicchemistry.comlibretexts.org

Applications of 4 Formylphenyl 2 Nitrobenzenesulfonate As a Synthon in Complex Organic Synthesis

Precursors for Novel Chemical Entities and Functionalized Scaffolds

The unique combination of a formyl group and a nitrobenzenesulfonate ester on a phenyl ring makes 4-formylphenyl 2-nitrobenzenesulfonate an excellent precursor for a wide array of novel chemical entities and functionalized scaffolds. The aldehyde moiety can undergo a multitude of reactions, including but not limited to oxidation, reduction, and condensation, while the 2-nitrobenzenesulfonate group acts as an effective leaving group in nucleophilic aromatic substitution reactions.

This dual functionality allows for the sequential or simultaneous introduction of different molecular fragments, leading to the generation of complex structures from a relatively simple starting material. For instance, the aldehyde can be converted into other functional groups, such as a carboxylic acid or an alcohol, which can then be used in further synthetic steps. Concurrently, the 2-nitrobenzenesulfonate group can be displaced by various nucleophiles to introduce new substituents onto the aromatic ring. This versatility is highly sought after in the design of new pharmaceuticals and materials, where the precise arrangement of functional groups is critical for activity. A notable application is in the synthesis of new sulfonamide derivatives, which are known to possess a wide range of biological activities. nih.gov For example, novel sulfonamide derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human liver cancer cell lines. nih.gov

Functional Group Potential Transformations Resulting Scaffold Feature
Aldehyde (-CHO)Oxidation, Reduction, Wittig reaction, Aldol (B89426) condensationCarboxylic acid, Alcohol, Alkene, β-hydroxy carbonyl
2-Nitrobenzenesulfonate (-OSO₂Ar)Nucleophilic Aromatic Substitution (SNAAr)Ether, Amine, Thioether linkages

Integration into Multi-step Synthetic Pathways for Advanced Intermediates

The strategic placement of the aldehyde and the leaving group on this compound facilitates its seamless integration into multi-step synthetic pathways for the creation of advanced intermediates. These intermediates are crucial building blocks for the total synthesis of natural products and the development of active pharmaceutical ingredients (APIs). The ability to perform selective transformations on either functional group allows for a modular approach to synthesis, where complex molecules can be assembled in a stepwise and controlled manner.

In a typical multi-step synthesis, the aldehyde group of this compound might first be protected to prevent it from reacting in subsequent steps. Then, the 2-nitrobenzenesulfonate group can be subjected to a nucleophilic substitution reaction. Following this, the protecting group on the aldehyde can be removed, and this functionality can be elaborated in further synthetic transformations. This level of control is essential in lengthy synthetic sequences where functional group compatibility is a major consideration. The development of continuous one-flow multi-step syntheses has further highlighted the importance of versatile intermediates that can be readily incorporated into such processes. researchgate.netrsc.org

Reaction Step Reagents and Conditions Intermediate Formed
1. Aldehyde ProtectionEthylene glycol, p-toluenesulfonic acid2-(4-((2-nitrobenzene)sulfonyl)oxy)phenyl)-1,3-dioxolane
2. Nucleophilic SubstitutionSodium methoxide2-(4-methoxyphenyl)-1,3-dioxolane
3. DeprotectionAqueous acid4-methoxybenzaldehyde

Role in Cross-Coupling Reactions (e.g., Palladium-Catalyzed C-C Bond Formation)

The 2-nitrobenzenesulfonate group of this compound can serve as an effective leaving group in palladium-catalyzed cross-coupling reactions, a powerful tool for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. nih.gov These reactions are fundamental in modern organic synthesis, enabling the construction of complex molecular frameworks that would be difficult to access through other methods. While aryl halides are more commonly used, the use of sulfonates as coupling partners has gained traction due to their different reactivity profiles and accessibility.

In a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck reaction, the 2-nitrobenzenesulfonate group can undergo oxidative addition to a low-valent palladium catalyst. The resulting organopalladium species can then react with a suitable coupling partner, such as a boronic acid or an alkene, to form a new C-C bond. The aldehyde group can either be carried through the reaction unchanged or be used as a handle for further functionalization after the cross-coupling step. The development of these reactions in the solid state using mechanochemistry is expanding their applicability and sustainability. nih.gov

Cross-Coupling Reaction Coupling Partner Potential Product
Suzuki CouplingPhenylboronic acid4'-formyl-[1,1'-biphenyl]-4-carbaldehyde
Heck CouplingStyrene4-styrylbenzaldehyde
Buchwald-Hartwig AminationAniline4-(phenylamino)benzaldehyde

Contributions to Libraries of Diverse Organic Molecules

The generation of chemical libraries containing a wide variety of structurally diverse molecules is a cornerstone of modern drug discovery and materials science. This compound is an ideal scaffold for the construction of such libraries due to its two distinct points of chemical reactivity. By employing a combinatorial approach, where a set of different nucleophiles is reacted with the 2-nitrobenzenesulfonate group and a separate set of reagents is used to transform the aldehyde, a large number of unique compounds can be synthesized from a single starting material.

Computational and Theoretical Analyses of 4 Formylphenyl 2 Nitrobenzenesulfonate

Quantum Chemical Calculations for Electronic Structure Elucidation (e.g., DFT Studies)

In related nitro-substituted benzenesulfonic acids, DFT calculations have revealed significant electronic effects of the nitro and sulfonic groups. The nitro group, being a strong electron-withdrawing group, and the sulfonic group both influence the electronic distribution within the aromatic rings. For 4-formylphenyl 2-nitrobenzenesulfonate, the 2-nitro group on the benzenesulfonate (B1194179) moiety is expected to have a strong electron-acceptor effect. This influences the electron density on the sulfonic group and the attached phenyl ring. Conversely, the 4-formyl group on the phenyl ring also acts as an electron-withdrawing group, which can impact the electronic environment of the ester oxygen.

An NBO (Natural Bond Orbital) analysis of similar structures, such as ortho-nitrobenzenesulfonic acids, has shown that the sulfonic group can exhibit a donating effect under the influence of strong electron-acceptor nitro groups researchgate.net. This interplay between the substituents is crucial for understanding the molecule's stability and reactivity. DFT calculations allow for the quantification of these electronic effects through the analysis of atomic charges and orbital interactions. The calculated ground state energy and optimized geometry provide a foundational understanding of the molecule's most stable conformation. For instance, studies on similar aromatic esters have utilized DFT at the B3LYP/6–311+ G(d,p) level to optimize molecular structures and analyze electronic properties nih.gov.

Computational Method Basis Set Key Findings for Analogous Structures
DFT (B3LYP)6-311++G(d,p)Optimization of molecular geometry, determination of ground state energy, and analysis of electronic properties of substituted phenyl compounds researchgate.net.
DFT (B3LYP)6-31+G**Calculation of energetics and activation barriers for reactions involving sulfonate esters nih.gov.
NBO Analysiscc-pVTZElucidation of orbital interactions and the inductive vs. resonance effects of nitro and sulfonic groups on an aromatic ring researchgate.net.

Prediction of Reaction Pathways and Transition States

Theoretical calculations are instrumental in predicting the plausible reaction pathways and identifying the transition states for chemical reactions involving this compound. A key reaction of interest for sulfonate esters is their hydrolysis. Computational studies on the alkaline hydrolysis of sulfonate esters have been a subject of considerable research, with debates centering on whether the reaction proceeds through a stepwise or a concerted mechanism.

For analogous sulfonate esters, computational models have been used to investigate the energetics of these pathways. A stepwise mechanism would involve the formation of a pentacoordinate intermediate, while a concerted mechanism proceeds through a single transition state. DFT calculations can be employed to calculate the activation energies for both potential pathways, thereby predicting the more favorable route. For example, studies on mesylate ester reactions have used the B3LYP functional with the 6-31+G** basis set to compute the energetics of Menshutkin-like reactions nih.gov. These calculations can also incorporate solvent effects to provide a more realistic model of the reaction environment.

The presence of the electron-withdrawing nitro and formyl groups in this compound is expected to influence the reactivity of the sulfonate ester. These groups can affect the stability of potential intermediates and transition states, thereby influencing the reaction mechanism and rate. Theoretical predictions of these effects are crucial for understanding the chemical behavior of the compound.

Analysis of Molecular Orbital Characteristics and Reactivity Descriptors

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical stability and reactivity.

For related aromatic compounds, DFT calculations have been used to determine the HOMO and LUMO energies and their distribution across the molecule. In a study on 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate, the HOMO was found to be localized on the naphthalene moiety, while the LUMO was distributed over the naphthalene ring and the ester group nih.gov. For this compound, it is anticipated that the HOMO will be located on the phenyl ring of the 4-formylphenyl group, while the LUMO is likely to be concentrated on the nitro-substituted benzene (B151609) ring due to the strong electron-withdrawing nature of the nitro group.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical reactions.

Descriptor Formula Significance
HOMO-LUMO Gap (ΔE)ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Electronegativity (χ)-(EHOMO + ELUMO)/2Measures the power of an atom or group of atoms to attract electrons.
Chemical Hardness (η)(ELUMO - EHOMO)/2Measures the resistance to change in electron distribution or charge transfer.
Global Electrophilicity Index (ω)χ2 / (2η)Quantifies the electrophilic nature of a molecule.

Conformational Studies and Intramolecular Interactions

Conformational analysis of this compound is essential for understanding its three-dimensional structure and the interactions between its different functional groups. The molecule possesses rotational freedom around the S-O and O-C bonds of the ester linkage, as well as around the C-S and C-C bonds connecting the rings to the sulfonate group.

Molecular modeling techniques can be used to explore the potential energy surface of the molecule and identify its low-energy conformers. These studies can reveal the preferred spatial arrangement of the two aromatic rings relative to each other and the sulfonate bridge. In a related study on phenyl quinoline-2-carboxylate, DFT geometry optimization revealed a dihedral angle of 46.9(1)° between the quinoline and phenyl rings mdpi.com. A similar approach can be applied to this compound to determine its most stable conformation.

Advanced Characterization Techniques for Mechanistic and Structural Elucidation of 4 Formylphenyl 2 Nitrobenzenesulfonate and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aldehydic proton. The 4-formylphenyl moiety would exhibit an AA'BB' system for the aromatic protons, appearing as two doublets in the downfield region (typically δ 7.5-8.0 ppm). The aldehydic proton would be a sharp singlet further downfield, usually above δ 9.8 ppm. The 2-nitrobenzenesulfonate ring would present a more complex ABCD spin system due to the ortho-nitro group, with signals spread across the aromatic region.

¹³C NMR Spectroscopy:

The carbon NMR spectrum provides key information on the carbon skeleton. The carbonyl carbon of the formyl group is expected to have a chemical shift in the range of δ 190-195 ppm. The carbons of the 4-formylphenyl ring would show four distinct signals, while the 2-nitrobenzenesulfonate ring would display six signals. The presence of the electron-withdrawing nitro and sulfonate groups would cause a significant downfield shift for the carbons in that ring.

To illustrate, ¹H and ¹³C NMR data for structurally related compounds are presented below. For instance, the ¹H NMR spectrum of 4-fluorobenzaldehyde (B137897) shows the aldehydic proton at δ 9.97 ppm, and the aromatic protons as multiplets between δ 7.16 and 7.98 ppm. rsc.org Similarly, the ¹³C NMR spectrum of 4-nitrobenzenesulfonic acid shows aromatic carbon signals between δ 125.0 and 150.2 ppm. chemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-formylphenyl 2-nitrobenzenesulfonate

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehydic CH9.8 - 10.1190 - 195
Phenyl H (adjacent to CHO)7.8 - 8.0 (d)130 - 135
Phenyl H (adjacent to O)7.3 - 7.5 (d)120 - 125
Nitro-phenyl H7.6 - 8.3 (m)120 - 150

Note: These are predicted values based on known substituent effects and data from similar compounds. 'd' denotes a doublet and 'm' denotes a multiplet.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals, respectively. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of protons, helping to confirm the regiochemistry and preferred conformation of the molecule in solution.

Infrared (IR) and Mass Spectrometry for Functional Group Analysis and Molecular Weight Confirmation

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The IR spectrum would be characterized by strong absorption bands corresponding to the various vibrational modes of the molecule.

Key expected vibrational frequencies include:

C=O stretch (aldehyde): A strong, sharp peak around 1700-1710 cm⁻¹.

C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

S=O stretch (sulfonate): Strong, asymmetric and symmetric stretching bands around 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively.

N=O stretch (nitro group): Strong, asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

C-O-S stretch (ester linkage): A characteristic band in the 1000-800 cm⁻¹ region.

Aromatic C-H and C=C stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions.

For comparison, the IR spectrum of 4-nitrotoluene-2-sulfonic acid shows characteristic peaks for the nitro and sulfonic acid groups. chemicalbook.com Similarly, the NIST database for m-nitrobenzenesulfonic acid provides reference spectra for these functional groups. nist.gov

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The nominal molecular weight of the compound (C₁₃H₉NO₆S) is 307.28 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for unambiguous confirmation of the molecular formula.

The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of functional groups. For example, cleavage of the ester bond could lead to fragments corresponding to the 4-formylphenoxide radical cation and the 2-nitrobenzenesulfonyl cation. Further fragmentation could involve the loss of SO₂ or the nitro group. The mass spectrum of 4-nitrotoluene-2-sulfonic acid, for instance, shows a molecular ion peak at m/z 217, with other fragments corresponding to the loss of various groups. chemicalbook.com

Interactive Data Table: Key Spectroscopic Data for this compound

Technique Functional Group/Property Expected Observation
IRAldehyde C=O~1705 cm⁻¹
IRSulfonate S=O~1370 cm⁻¹, ~1175 cm⁻¹
IRNitro N=O~1540 cm⁻¹, ~1365 cm⁻¹
MSMolecular Ion (M⁺)m/z 307
HRMSExact Mass307.0150

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

While a crystal structure for this compound is not publicly available, the structure of a closely related compound, 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, provides significant insights into the likely solid-state conformation and packing. researchgate.net In this related structure, the central ester group is nearly planar, and the two aromatic rings are twisted relative to this plane.

For this compound, a single-crystal X-ray diffraction study would be expected to reveal:

The precise bond lengths and angles of the molecule.

The planarity of the aromatic rings and the torsion angles between them and the sulfonate linkage.

The conformation of the formyl and nitro groups relative to their respective rings.

The nature of intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking, which govern the crystal packing.

In the crystal structure of 2-amino-4-methylpyridinium 4-nitrobenzenesulfonate, π-π stacking interactions with a centroid-centroid distance of 3.7305 Å and weak C-H···O hydrogen bonds are observed, which are also anticipated to be present in the crystal lattice of the title compound. nih.gov

Interactive Data Table: Predicted Crystallographic Parameters for this compound (based on analogous structures)

Parameter Predicted Value/Observation
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
Key Intermolecular InteractionsC-H···O hydrogen bonds, π-π stacking
Dihedral Angle (Phenyl-O-S-Phenyl)Expected to be significant, indicating a twisted conformation

Application of Hyphenated Analytical Techniques in Reaction Monitoring

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for monitoring the synthesis of this compound and identifying any reaction intermediates or impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a powerful tool for analyzing the reaction mixture over time. A reversed-phase HPLC method could be developed to separate the starting materials (e.g., 4-hydroxybenzaldehyde (B117250) and 2-nitrobenzenesulfonyl chloride), the product (this compound), and any byproducts or intermediates. The mass spectrometer would then provide real-time molecular weight information for each eluting peak, allowing for their identification. This technique is particularly useful for detecting trace-level impurities that might be genotoxic, as demonstrated in the analysis of related nitrobenzenesulfonate impurities in pharmaceutical ingredients. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable starting materials or byproducts, GC-MS can be employed. This technique offers high separation efficiency and detailed mass spectral data for structural elucidation.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):

For complex reaction mixtures where the identification of unknown intermediates is challenging, online LC-NMR can be utilized. This technique provides both separation and detailed structural information from NMR spectroscopy for each component of the mixture without the need for off-line isolation.

The use of these hyphenated techniques would allow for the optimization of reaction conditions (e.g., temperature, reaction time, catalyst loading) to maximize the yield and purity of this compound. For instance, a study on the synthesis of a novel P2Y₁₂ receptor antagonist utilized UPLC-MS/MS to quantify potential genotoxic impurities originating from a nitrobenzenesulfonyl chloride starting material. mdpi.com A similar approach could be applied to ensure the quality of synthesized this compound.

Future Perspectives and Emerging Research Directions for 4 Formylphenyl 2 Nitrobenzenesulfonate Chemistry

Development of Novel Catalytic Applications

The inherent reactivity of the sulfonate ester moiety in 4-formylphenyl 2-nitrobenzenesulfonate makes it a prime candidate for new catalytic systems. Sulfonate esters are well-established as excellent leaving groups in various substitution and cross-coupling reactions. eurjchem.com The future in this area lies in designing catalytic processes that leverage the unique electronic properties conferred by the nitro and formyl groups.

Research efforts could be directed towards utilizing the compound as a substrate in transition-metal-catalyzed cross-coupling reactions. The development of catalysts, for example, based on palladium, nickel, or copper, that can selectively activate the aryl-oxygen bond of the sulfonate ester would open pathways to new carbon-carbon and carbon-heteroatom bond formations. The electron-withdrawing nature of the nitro group is known to facilitate nucleophilic aromatic substitution, a principle that could be harnessed in catalyst design to enable reactions under milder conditions. researchgate.net

Furthermore, the aldehyde group can act as a directing group or a reactive center in catalytic cycles. Future investigations may explore tandem reactions where an initial catalytic transformation at the sulfonate site is followed by a subsequent reaction involving the aldehyde, all within a single catalytic process. For instance, a catalyst could facilitate a Suzuki or Buchwald-Hartwig coupling, with the resulting biaryl aldehyde then participating in a catalyzed aldol (B89426) or Knoevenagel condensation. The development of bifunctional catalysts that can interact with both the sulfonate and aldehyde moieties simultaneously is another promising, albeit challenging, direction.

Potential Catalytic ApplicationCatalytic SystemRationale
Cross-Coupling ReactionsPalladium, Nickel, Copper complexesActivation of the C-O bond of the sulfonate ester for C-C and C-X bond formation.
Tandem CatalysisBifunctional or multi-catalyst systemsSequential reactions involving both the sulfonate and aldehyde groups in one pot.
Asymmetric CatalysisChiral metal complexes or organocatalystsEnantioselective transformations utilizing the aldehyde or directing effects of the functional groups.

Integration into Flow Chemistry and Continuous Processing Methodologies

The synthesis and application of this compound are ripe for adaptation to flow chemistry and continuous processing. This technology offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automated, on-demand synthesis. seqens.comeuropa.eu

The synthesis of sulfonyl chlorides and their subsequent esterification are often highly exothermic and can involve hazardous reagents. europa.eursc.org Performing these reactions in a continuous flow reactor minimizes the reaction volume at any given time, drastically reducing the risks associated with thermal runaway. europa.eu Future research will likely focus on developing robust flow protocols for the synthesis of this compound itself. This could involve the continuous sulfonation of a precursor or the reaction of 4-hydroxybenzaldehyde (B117250) with 2-nitrobenzenesulfonyl chloride in a microreactor. researchgate.netmdpi.com

Beyond its synthesis, the reactivity of this compound can be exploited in multi-step continuous flow systems. researchgate.netnih.gov For example, a flow setup could be designed where the compound is first synthesized and then, in a subsequent module, reacted with a nucleophile in a substitution reaction, followed by an in-line purification step. This "telescoping" of reaction steps without isolating intermediates can significantly improve efficiency and reduce waste. nih.gov The development of packed-bed reactors containing immobilized catalysts or reagents could further enhance the utility of this compound in continuous manufacturing processes. riken.jp

Feature of Flow ChemistryAdvantage for this compound
Enhanced SafetyControl of exothermic reactions during synthesis and subsequent transformations. europa.eu
Precise ControlOptimization of reaction conditions (temperature, pressure, stoichiometry) to maximize yield and selectivity. seqens.com
Scalability"Scaling-out" by running multiple reactors in parallel for on-demand production. researchgate.net
Process IntensificationIntegration of synthesis, reaction, and purification into a single continuous process. nih.gov

Exploration of Sustainable Synthetic Routes and Green Chemistry Principles

Adherence to the principles of green chemistry is a cornerstone of modern chemical research. Future work on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic methods. This involves considering factors such as atom economy, the use of safer solvents, and the development of catalytic over stoichiometric processes.

Current synthetic approaches may rely on chlorinated solvents and stoichiometric amounts of reagents. A key research direction will be the replacement of these with greener alternatives. For example, exploring the synthesis in benign solvents like water, ethanol (B145695), or even solvent-free conditions, is a high priority. mdpi.comacs.org The use of ultrasound or microwave irradiation could also be investigated to accelerate reactions and reduce energy consumption. asianpubs.orgbenthamdirect.com

Green Chemistry PrincipleApplication to this compound Synthesis
Prevention of WasteDesigning synthetic routes with high atom economy to minimize byproducts.
Safer Solvents and AuxiliariesReplacing hazardous solvents with water, bio-solvents, or using solvent-free conditions. mdpi.comacs.org
CatalysisEmploying catalytic reagents in place of stoichiometric ones to improve efficiency and reduce waste. benthamdirect.comrsc.org
Use of Renewable FeedstocksInvestigating pathways to synthesize the 4-hydroxybenzaldehyde precursor from renewable sources. acs.org

Elucidation of Undiscovered Reactivity Modes and Transformations

The bifunctional nature of this compound suggests a rich and largely unexplored reaction chemistry. The interplay between the aldehyde and the nitrobenzenesulfonate group could lead to novel transformations and the synthesis of complex molecular architectures.

One promising area of future research is the use of the 2-nitrobenzenesulfonyl group not just as a leaving group, but as a versatile protecting group. Nitrobenzenesulfonamides are known to be effective protecting groups for amines, with the advantage of being cleavable under specific, mild conditions. researchgate.netnih.gov The this compound could therefore be used to introduce a "masked" aldehyde functionality onto a primary amine. After subsequent chemical manipulations, the protecting group could be cleaved to reveal the amine, leaving the aldehyde available for further reactions.

The potential for intramolecular reactions between the two functional groups, or their derivatives, is another exciting avenue. For example, reduction of the nitro group to an amine could be followed by an intramolecular cyclization with the aldehyde to form novel heterocyclic scaffolds. numberanalytics.comnumberanalytics.com Similarly, the aldehyde could be converted to other functional groups that could then participate in intramolecular reactions with the sulfonate ester.

Q & A

Q. What are the optimal conditions for synthesizing 4-formylphenyl 2-nitrobenzenesulfonate, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sulfonation of 4-formylphenol with 2-nitrobenzenesulfonyl chloride under anhydrous conditions. A 1:1 molar ratio in dichloromethane with a base like triethylamine (2–3 eq.) is common. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7).
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water.
  • Validation : NMR (¹H/¹³C) confirms structural integrity (e.g., formyl proton at δ 9.8–10.2 ppm; sulfonate signals at δ 7.5–8.5 ppm). IR spectroscopy verifies sulfonate (S=O stretching ~1350–1450 cm⁻¹) and aldehyde (C=O ~1700 cm⁻¹) groups .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Stability studies use HPLC or UV-Vis spectroscopy to track degradation.
  • Acidic/alkaline hydrolysis : At pH <3 or >10, hydrolysis of the sulfonate ester occurs, releasing 4-formylphenol and 2-nitrobenzenesulfonic acid. Kinetic studies (Arrhenius plots) at 25–60°C reveal activation energy (~50–70 kJ/mol) for decomposition .
  • Storage : Recommended at –20°C in inert atmospheres (argon) to prevent aldehyde oxidation .

Advanced Research Questions

Q. What mechanistic insights exist for the nucleophilic substitution reactions involving this compound?

  • Methodological Answer : The electron-withdrawing nitro group activates the sulfonate ester for nucleophilic attack. DFT calculations (e.g., Gaussian or ORCA) model transition states, showing higher reactivity at the sulfonate sulfur compared to non-nitro analogs. Experimental validation via Hammett plots (σ⁺ correlations) quantifies substituent effects .
  • Kinetic isotope effects : Deuterated solvents (D₂O vs. H₂O) reveal solvent participation in hydrolysis mechanisms .

Q. How can cross-disciplinary applications (e.g., enzyme inhibition, polymer chemistry) be systematically explored?

  • Methodological Answer :
  • Biology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding with enzymes (e.g., serine hydrolases). The nitro group’s electron-deficient structure may act as a transition-state analog .
  • Materials Science : Incorporate into polymer backbones via aldehyde-amine condensation (Schiff base formation). Thermogravimetric analysis (TGA) evaluates thermal stability of derived polymers .

Q. How can contradictory data on reactivity in mixed solvent systems be resolved?

  • Methodological Answer : Contradictions often arise from solvent polarity effects on transition states. A factorial design approach (e.g., 2³ design) tests variables:
  • Factors : Solvent polarity (water, DMSO, THF), temperature (25–50°C), and nucleophile concentration.
  • Response surface methodology (RSM) identifies optimal conditions for reproducibility .

Q. What computational tools are effective for predicting the compound’s behavior in novel reactions?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations (GROMACS) model solvation effects.
  • Quantum mechanical/molecular mechanical (QM/MM) methods (e.g., CP2K) predict regioselectivity in multi-step reactions .
  • Machine learning : Train models on existing sulfonate reactivity datasets to predict reaction outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.